1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine
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Overview
Description
1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Preparation Methods
One common synthetic route involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often include the formation of electron donor-acceptor complexes and single electron transfer reactions under visible light irradiation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of advanced materials with specific properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The hydrazine moiety can also participate in redox reactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated and trifluoromethylthiolated phenyl derivatives. Compared to these compounds, 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both trifluoromethyl and trifluoromethylthio groups, which confer distinct chemical and biological properties. Examples of similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C8H6F6N2S |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H6F6N2S/c9-7(10,11)5-3-4(17-8(12,13)14)1-2-6(5)16-15/h1-3,16H,15H2 |
InChI Key |
SDGWPEUTFCWIQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C(F)(F)F)NN |
Origin of Product |
United States |
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